molecular formula C19H22O4 B146945 Alnusdiol CAS No. 56973-51-4

Alnusdiol

Cat. No. B146945
CAS RN: 56973-51-4
M. Wt: 314.4 g/mol
InChI Key: YWQBDYGHWGZJOM-UHFFFAOYSA-N
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Description

Alnusdiol is an organic compound belonging to the class of diols. It is a colorless liquid, soluble in water and alcohol, and has a wide range of applications in the field of chemistry and biochemistry. This compound is also known as 1,2-ethanediol, ethylene glycol, glycol, and glycol alcohol. It is an important component of many polymers and is used in the production of polyester and polyurethane foams. It is also used in the manufacture of antifreeze, coolants, and solvents. This compound has been studied extensively for its biochemical and physiological effects, and has a wide range of applications in laboratory experiments.

Scientific Research Applications

Chemical Composition and Natural Sources

  • Alnusdiol in Plants : this compound, a diarylheptanoid, was identified in the roots of Casuarina junghuhniana, a plant in the Casuarinaceae family. This discovery marked the first time compounds of this class were isolated from this plant family (Kaneda et al., 1990).

Potential Medicinal Applications

  • Application in Dermatology : A study on Alnus japonica extract, which potentially includes this compound, demonstrated its efficacy in treating atopic dermatitis in mice. The extract reduced allergic and inflammatory biomarkers, indicating its potential use in treating skin conditions (Choi et al., 2011).

Pharmacognosy and Phytochemistry

  • Phytochemical Profile of Alnus Species : Research compiling 273 compounds from the genus Alnus, including this compound, highlighted the species' diverse pharmacological activities. Diarylheptanoids like this compound, with a unique structural skeleton, are prominent constituents of this genus, known for their anticancer effects (Ren et al., 2017).
  • Bioactive Constituents in Alnus : Diarylheptanoids, including this compound, are dominant in the genus Alnus. They exhibit various biological activities such as antioxidant effects and inhibition of inflammatory markers. The study emphasized the traditional medicinal uses of Alnus species in treatments of diseases like cancer and hepatitis (Sati et al., 2011).

Chemical Studies and Compound Identification

  • Identification in Betula maximowicziana : this compound was also isolated from the heartwood of Betula maximowicziana. Its absolute configuration was determined, adding to the understanding of this compound's chemical properties (Hanawa et al., 1997).

Advanced Analytical Techniques

  • Specialized Metabolite Diversity Study : A study assessing the chemical diversity of Alnus species using LC-MS/MS analysis indicated the presence of diarylheptanoids like this compound. This high-throughput chemical annotation approach helped in identifying bioactive compounds and their potential therapeutic applications (Kang et al., 2020).

Safety and Hazards

When handling Alnusdiol, avoid dust formation and breathing vapors, mist, or gas . In case of contact with eyes, immediately flush eyes with plenty of water for at least 15 minutes . If this compound comes into contact with skin, flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes .

Mechanism of Action

Target of Action

Alnusdiol is a natural diterpene alcohol compound . It exhibits good scavenging activities against 2, 2-diphenyl-1-picryhydrazyl (DPPH), showing moderate anti-oxidant effects . Therefore, the primary targets of this compound are likely to be reactive oxygen species (ROS) and free radicals in the body.

Pharmacokinetics

It is known that this compound is a white crystalline solid that is soluble in organic solvents such as methanol, ethanol, and chloroform, but difficult to dissolve in water . This suggests that its bioavailability may be influenced by factors such as the route of administration and the presence of certain solvents or carriers.

properties

IUPAC Name

tricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaene-3,9,11,17-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O4/c20-14-5-1-12-3-7-18(22)16(9-12)17-10-13(4-8-19(17)23)2-6-15(21)11-14/h3-4,7-10,14-15,20-23H,1-2,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWQBDYGHWGZJOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(C=C2)O)C3=C(C=CC(=C3)CCC(CC1O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50563195
Record name Tricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,9,11,17-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56973-51-4
Record name Tricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,9,11,17-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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